molecular formula C12H17N5O5 B016709 N2,N2-Dimethylguanosine CAS No. 2140-67-2

N2,N2-Dimethylguanosine

Cat. No.: B016709
CAS No.: 2140-67-2
M. Wt: 311.29 g/mol
InChI Key: RSPURTUNRHNVGF-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-Dimethylguanosine (N2,N2-DMG) is a modified guanosine nucleoside, which is widely used as a synthetic building block in the field of biochemistry and molecular biology. It is a common component of nucleic acid analogues, and can be found in various forms in both natural and synthetic systems. N2,N2-DMG is widely used in research, as it can be easily synthesized and has many applications in various fields.

Scientific Research Applications

  • RNA Structure and Stability : N2,N2-Dimethylguanosine in transfer RNAs (tRNAs) influences RNA structure and stability. It prevents the sheared conformation seen in tandem G:A pairs and affects the formation of hairpins and duplexes (Pallan et al., 2008).

  • tRNA Function in Protein Biosynthesis : The conformational preferences of this compound in tRNA, especially at the 26th position, play a crucial role in base-stacking interactions, which are important in protein biosynthesis (Bavi et al., 2011).

  • DNA Damage and Repair : N2-Dimethylguanosine derivatives like N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adducts can cause DNA damage in vitro and in vivo, suggesting a role in cellular DNA repair mechanisms (Frandsen et al., 1994).

  • Disease Biomarkers : Elevated levels of this compound are found in patients with acute leukemia and breast cancer, indicating its potential as a biomarker for these diseases (Levine et al., 1975).

  • tRNA Methyltransferase Function : The enzyme tRNA this compound-26 methyltransferase plays a role in the efficiency of suppressing an ochre codon in Schizosaccharomyces pombe, acting as an antisuppressor mutation (Niederberger et al., 1999).

  • tRNA Sequencing Efficiency : The AlkB D135S/L118V mutant can convert this compound in RNA to N2-Methylguanosine (m2 G), enhancing the efficiency of tRNA sequencing (Dai et al., 2017).

  • Mitochondrial and Cytoplasmic tRNA Modification : The TRM1 locus in Saccharomyces cerevisiae is essential for the this compound modification of both mitochondrial and cytoplasmic tRNA, indicating its crucial role in tRNA modification (Ellis et al., 1986).

Mechanism of Action

Target of Action

N,N-Dimethylguanosine, also known as N2,N2-Dimethylguanosine, is a modified nucleoside that primarily targets transfer RNA (tRNA) . It is a primary degradation product of tRNA .

Mode of Action

This compound is an analogue of guanosine in which the amino hydrogens in position 2 of the nucleobase are replaced by methyl groups . This modification is thought to contribute to the structural stability of tRNA .

Biochemical Pathways

It is known that the compound is involved in the post-transcriptional modifications of rna nucleotides, which occur in all cells . These modifications are known to provide structural stability across a wide range of temperatures in archaea as well as bacteria .

Pharmacokinetics

It is known that the solubility of this compound in water is limited, but a concentration of ≥ 7 mm can be achieved . In addition, gentle heating up to 50°C can facilitate complete dissolution .

Result of Action

The presence of this compound in tRNA contributes to the structural stability of the molecule . In the absence of this modification, tRNA shows structural rearrangement in the core of the molecule, resulting in a lack of base stacking interactions, U-turn feature of the anticodon loop, and TΨC loop . Thus, the presence of this compound is essential for maintaining the proper three-dimensional fold of tRNA .

Action Environment

The action of this compound is influenced by the ionic environment. The effects of modified nucleosides and the ionic environment on tRNA folding have been studied using molecular dynamic simulations . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling N2,N2-Dimethylguanosine . Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

N,N-Dimethylguanosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most prominent case of dual methylation (N2,N2-Dimethylguanosine) is found in the majority of eukaryotic tRNAs at base pair m22G26:A44 . This modification eliminates the ability of the N2 function to donate in hydrogen bonds and alters its pairing behavior .

Cellular Effects

The presence of N,N-Dimethylguanosine in tRNA and rRNA has significant effects on various types of cells and cellular processes. It influences cell function by altering the structure and stability of RNA . For instance, in E. coli tRNA, the presence of N,N-Dimethylguanosine at position 26 (the hinge region) has been shown to affect the structure and dynamics of the tRNA molecule .

Molecular Mechanism

N,N-Dimethylguanosine exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The presence of N,N-Dimethylguanosine in RNA molecules can alter the pairing behavior of guanosine, notably vis-à-vis cytosine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethylguanosine on RNA structure and stability have been observed over time. The compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPURTUNRHNVGF-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943957
Record name 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-67-2
Record name N2,N2-Dimethylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(2),N(2)-Dimethylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N2-DIMETHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 236 °C
Record name N2,N2-Dimethylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2,N2-Dimethylguanosine
Reactant of Route 2
N2,N2-Dimethylguanosine
Reactant of Route 3
N2,N2-Dimethylguanosine
Reactant of Route 4
N2,N2-Dimethylguanosine
Reactant of Route 5
N2,N2-Dimethylguanosine
Reactant of Route 6
N2,N2-Dimethylguanosine
Customer
Q & A

Q1: How does N2,N2-Dimethylguanosine affect tRNA stability?

A2: Research suggests that m2,2G contributes to the stability of tRNA. In studies involving the hyperthermophilic archaeon Thermococcus kodakarensis, mutants lacking the enzyme responsible for m2,2G formation (archaeal Trm11) showed reduced growth at high temperatures (95°C). [] This suggests that the m2,2G modification might contribute to the structural integrity and proper folding of tRNA, particularly under extreme conditions. Further evidence comes from studies where the melting temperature of total tRNA fractions, isolated from mutants lacking specific modifications, decreased significantly. []

Q2: Beyond stability, how else does this compound influence tRNA function?

A3: While m2,2G is important for tRNA stability, it also appears to play a role in the accurate recognition of tRNA by modifying enzymes. Studies have shown that specific structural elements in tRNA, including the presence of m2,2G, are crucial for the correct interaction with tRNA-modifying enzymes. [] In yeast, the enzyme responsible for modifying guanosine-26 into m2,2G requires specific sequences and structures within the tRNA for effective modification. [] This suggests that m2,2G, along with other structural features, acts as an identity element for the enzyme.

Q3: How is this compound formed in cells?

A4: The formation of m2,2G is a two-step process catalyzed by specific tRNA methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. [] In archaea, the enzyme responsible is aTrm11, which can catalyze both the monomethylation and dimethylation steps. [, ] Structural studies of aTrm11 from Thermococcus kodakarensis have revealed important insights into its mechanism. [] The enzyme consists of three domains: an N-terminal ferredoxin-like domain (NFLD), a THUMP domain, and a Rossmann-fold MTase (RFM) domain. [] The THUMP domain is thought to recognize the 3′-ACCA end of the tRNA, while the linker region and RFM domain interact with the T-stem, acceptor stem, and V-loop. [] This positions the enzyme to specifically methylate the guanosine at position 10, forming m2,2G.

Q4: Can this compound be used as a biomarker?

A4: Yes, this compound is being investigated as a potential biomarker for several health conditions. For example:

  • Cancer: Elevated levels of modified nucleosides, including this compound, have been found in the urine of cancer patients. [, , ] In some cases, this compound levels correlated with the stage of the cancer. [] This suggests that it could potentially be used as a non-invasive marker for cancer detection and monitoring.
  • Acute Leukemia: Studies have shown that patients with acute lymphoblastic leukemia (ALL), both adults and children, have significantly higher levels of this compound in their urine compared to healthy controls or patients in remission. [, ] The levels of this compound excretion have been found to correlate with disease activity, making it a potential marker for monitoring ALL progression.
  • Chronic Myelogenous Leukemia: Patients in the blastic phase of chronic myelogenous leukemia (CML) show significantly higher urinary excretion of this compound compared to those in the stable phase. [] This suggests a potential role for this compound in monitoring disease progression and identifying patients at higher risk of complications.
  • Pulmonary Arterial Hypertension (PAH): Elevated this compound levels in plasma have been linked to an increased risk of death in patients with PAH. []
  • Type 2 Diabetes: Research has identified this compound as a potential biomarker for predicting the development of type 2 diabetes. [] Elevated levels of this compound were associated with a higher risk of developing the disease, even after adjusting for traditional risk factors. []

Q5: What analytical techniques are used to study this compound?

A5: A variety of techniques are employed to analyze this compound in biological samples, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating and quantifying this compound, often in conjunction with other modified nucleosides. [, , , , , ] Reversed-phase HPLC is a common method for this purpose.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of this compound in complex mixtures like urine and plasma. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another technique used to analyze this compound, particularly in urine samples. [, ]
  • Radioimmunoassay: Radioimmunoassays have also been developed to measure this compound levels in serum. []

Q6: How do structural modifications to guanosine at position 26 affect its interaction with the dimethylating enzyme?

A8: Structural modifications around the guanosine at position 26 can significantly impact its recognition and modification by the dimethylating enzyme. Studies using yeast tRNA(Asp), which naturally lacks m2,2G, have shed light on these structural requirements. [, ] By systematically altering the tRNA(Asp) sequence, researchers found that two specific D-stem base pairs (C11-G24 and G10-C25) immediately preceding G26 are crucial for its dimethylation. [] When these base pairs were introduced into tRNA(Asp), G26 became a substrate for the dimethylating enzyme from Xenopus laevis oocytes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.